molecular formula C9H12N2O2 B2863849 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid CAS No. 1368813-43-7

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Cat. No.: B2863849
CAS No.: 1368813-43-7
M. Wt: 180.207
InChI Key: LDWFOKMJCNTDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid typically involves the reaction of 2-aminomethylpyridine with an appropriate aldehyde, followed by reduction and subsequent acidification. For example, one method involves the following steps:

    Condensation Reaction: 2-aminomethylpyridine is reacted with an aldehyde to form an imine intermediate.

    Reduction: The imine intermediate is reduced using sodium borohydride (NaBH4) to yield the corresponding amine.

    Acidification: The amine is then acidified to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines.

Scientific Research Applications

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with an amino group instead of a methyl group.

    2,2’-Dipicolylamine: Contains two pyridine rings and is used as a ligand in coordination chemistry.

Uniqueness

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an amino acid backbone makes it versatile for various applications .

Properties

IUPAC Name

2-methyl-2-(pyridin-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,8(12)13)11-7-5-3-4-6-10-7/h3-6H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWFOKMJCNTDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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